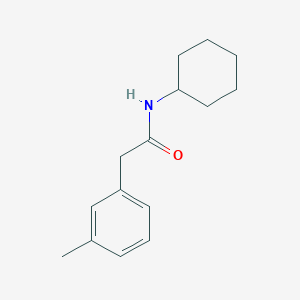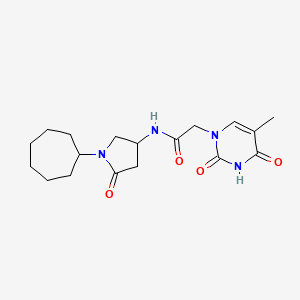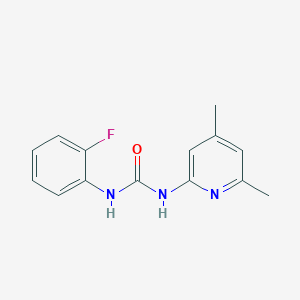
N-cyclohexyl-2-(3-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-2-(3-methylphenyl)acetamide, also known as CX-717, is a novel compound that has gained significant attention in the scientific community due to its potential cognitive enhancing effects. It belongs to the class of nootropics, which are substances that are believed to improve cognitive function, memory, and learning ability. CX-717 has been found to enhance cognitive performance in animal models and has shown promising results in human clinical trials.
Mechanism of Action
The exact mechanism of action of N-cyclohexyl-2-(3-methylphenyl)acetamide is not fully understood, but it is believed to enhance cognitive function by modulating the activity of glutamate receptors in the brain. Glutamate is the primary excitatory neurotransmitter in the brain and is involved in many aspects of cognitive function, including learning and memory. This compound has been shown to enhance the activity of glutamate receptors, leading to increased synaptic plasticity and improved cognitive function.
Biochemical and Physiological Effects:
This compound has been found to have minimal side effects and is generally well-tolerated in both animal models and human clinical trials. It has been shown to have a half-life of approximately 4 hours in humans, with peak plasma concentrations reached within 1-2 hours of administration. This compound has been found to have no significant effects on heart rate, blood pressure, or body temperature.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-cyclohexyl-2-(3-methylphenyl)acetamide is its ability to enhance cognitive performance without significant side effects. This makes it an attractive compound for use in research studies investigating cognitive function. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in long-term studies. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential effects on different aspects of cognitive function.
Future Directions
There are several potential future directions for research on N-cyclohexyl-2-(3-methylphenyl)acetamide. One area of interest is the use of this compound in the treatment of cognitive impairment in individuals with neurodegenerative diseases such as Alzheimer's disease. Additionally, further research is needed to understand the long-term effects of this compound on cognitive function and to optimize dosing regimens for maximum effectiveness. Finally, the development of novel this compound analogs may provide new insights into the mechanism of action of this compound and may lead to the development of even more effective cognitive enhancers.
Synthesis Methods
The synthesis of N-cyclohexyl-2-(3-methylphenyl)acetamide involves the reaction of cyclohexanone with 3-methylphenylacetic acid in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using column chromatography to obtain pure this compound. This synthesis method has been optimized to produce high yields of this compound with high purity and is widely used in research laboratories.
Scientific Research Applications
N-cyclohexyl-2-(3-methylphenyl)acetamide has been extensively studied for its cognitive enhancing effects in animal models and human clinical trials. In animal studies, this compound has been found to improve cognitive performance in tasks such as object recognition, spatial memory, and attention. In human clinical trials, this compound has been shown to improve cognitive performance in healthy adults, as well as in individuals with cognitive impairment due to age or disease.
properties
IUPAC Name |
N-cyclohexyl-2-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-12-6-5-7-13(10-12)11-15(17)16-14-8-3-2-4-9-14/h5-7,10,14H,2-4,8-9,11H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGFGGIBHGZNAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(hydroxymethyl)cyclopentyl]-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5432262.png)
![N-{2-[1-(3-hydroxybenzyl)piperidin-3-yl]ethyl}ethanesulfonamide](/img/structure/B5432268.png)
![7-acetyl-3-(methylthio)-6-(5-nitro-2-propoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5432274.png)

![N-[(1-ethyl-5-oxopyrrolidin-3-yl)methyl]-N-methyl-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5432289.png)
![(4S)-4-{4-[({[(4-chloro-2-methylphenyl)amino]carbonyl}amino)methyl]-1H-1,2,3-triazol-1-yl}-N-methyl-L-prolinamide hydrochloride](/img/structure/B5432290.png)
![2-{[(5-chloro-2-methylphenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5432295.png)
![5-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylphenol](/img/structure/B5432308.png)
![2-[3-(2-fluorophenyl)acryloyl]-5-methoxyphenyl 4-nitrobenzoate](/img/structure/B5432319.png)
![N-1,3-benzodioxol-5-yl-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B5432320.png)
![5-[2-(1-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)-2-oxoethyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5432333.png)

![7-(2,4-dimethoxyphenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5432345.png)